An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4)
An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-2,4-dinitroaniline (CAS: 2044-88-4), a versatile chemical intermediate. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis, key applications, and safety and handling guidelines.
Core Chemical and Physical Properties
N-Methyl-2,4-dinitroaniline is a yellow crystalline solid.[1][2][3][4] It is an organic compound with the molecular formula C₇H₇N₃O₄.[5][6] This compound is generally insoluble in water but shows solubility in organic solvents such as ethanol, ether, and chloroform.[2][3][4]
Table 1: Physicochemical Properties of N-Methyl-2,4-dinitroaniline
| Property | Value | Source(s) |
| Molecular Weight | 197.15 g/mol | [1][5][6] |
| Melting Point | 171-172 °C | [2][4] |
| 175 °C | [7] | |
| 177-178 °C | [8] | |
| Boiling Point | 354.8 °C at 760 mmHg | [5] |
| 334.23 °C (rough estimate) | [2][4] | |
| Density | 1.487 g/cm³ | [5] |
| 1.5115 g/cm³ (rough estimate) | [2][4] | |
| Flash Point | 168.4 °C | [2][4][5] |
| Vapor Pressure | 3.27E-05 mmHg at 25 °C | [2][5] |
| pKa | -4.54 ± 0.25 (Predicted) | [2][5] |
| Appearance | Yellow Powder/Crystalline Solid | [1][2][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-Methyl-2,4-dinitroaniline. Available data includes:
-
Infrared (IR) Spectra: FTIR spectra (KBr wafer) and vapor phase IR spectra are available.[6]
-
UV/Visible Spectrum: Information on the UV/Visible spectrum is available through the NIST WebBook.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR data at 400 MHz and 500 MHz are referenced.[10]
-
Mass Spectrometry (MS): Mass spectrometry data is available for this compound.[10]
Experimental Protocols: Synthesis of N-Methyl-2,4-dinitroaniline
Multiple synthetic routes for N-Methyl-2,4-dinitroaniline have been reported. Below are detailed protocols for two common methods.
Method 1: Nitration of Methyl Acetanilide
This method involves the nitration of methyl acetanilide using dilute nitric acid.
Experimental Protocol:
-
Dissolve 10 g of methyl acetanilide in 1 liter of dilute nitric acid (density = 1.029 g/ml).
-
Heat the solution to boiling under a reflux condenser. The solution will turn brown.
-
Continue heating for approximately 30 minutes, at which point the solution will become turbid, and a yellow substance will begin to separate.
-
Maintain heating for a total of two hours to ensure the reaction goes to completion.
-
Allow the mixture to cool. The product will separate as yellow crystals.
-
Recrystallize the crude product from aqueous alcohol to yield pure N-Methyl-2,4-dinitroaniline with a melting point of 175 °C.[7]
Method 2: Reaction of 1-Chloro-2,4-dinitrobenzene with Methylamine
This common industrial method involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methylamine.[5][11]
Experimental Protocol:
-
Charge a reaction vessel with 203.5 parts of 99.5% 2,4-dinitrochlorobenzene and 390 parts of water. Stir vigorously to create a beige-colored suspension.[8]
-
Heat the suspension to 70 °C over 35 minutes. The mixture will form a light brown emulsion at approximately 46 °C.[8]
-
At a bath temperature of 85 °C, add 120 parts by volume of a 41% aqueous solution of methylamine dropwise over 30 minutes. The reaction temperature will rise to about 88 °C, and the emulsion will slowly solidify, forming a yellow crust.[8]
-
Following the methylamine addition, add 103 parts by volume of 30% sodium hydroxide solution dropwise over one hour. The temperature will decrease to below 81 °C, and the crust will detach, forming a yellow suspension.[8]
-
Heat the suspension to 90 °C over 15 minutes and stir for one hour at 85-90 °C.[8]
-
Cool the mixture to 30 °C over two hours and collect the solid product by suction filtration.[8]
-
To break up any lumps, stir the filter cake in 305 parts of water in a laboratory mixer, then filter by suction again.[8]
-
Wash the product with 1150 parts of water and dry at 60 °C in vacuo. This procedure yields N-Methyl-2,4-dinitroaniline with a melting point of 177-178 °C and a theoretical yield of 97.8%.[8]
Visualized Experimental Workflow
Caption: Workflow for the synthesis of N-Methyl-2,4-dinitroaniline.
Applications in Research and Development
N-Methyl-2,4-dinitroaniline serves as a key intermediate in various industrial and research applications.
-
Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes and other coloring agents.[2][11]
-
Agricultural Chemistry: The compound is a precursor for herbicides, particularly pre-emergent herbicides that inhibit weed seed germination.[4][11]
-
Organic Synthesis: It is a versatile compound for producing other chemicals. For instance, it can be reduced to form N¹-Methyl-4-nitro-benzene-1,2-diamine.[5][11] It also participates in nucleophilic aromatic substitution reactions.[11]
-
Pharmaceuticals: Derivatives of N-Methyl-2,4-dinitroaniline are being explored for their potential pharmaceutical applications due to observed biological activity.[11] It has been investigated as a potential anticancer agent, with studies suggesting it may interact with DNA and disrupt cell division in cancer cell lines, including leukemia, lymphoma, and breast cancer.[11] It is also a known impurity of the chemotherapy drug Bendamustine.[12]
Biological Activity and Potential Mechanisms
While detailed signaling pathways are not fully elucidated in the public domain, research indicates that N-Methyl-2,4-dinitroaniline possesses biological activity.
-
Herbicidal Activity: Its herbicidal effects are thought to stem from its interaction with and disruption of metabolic processes in plants, potentially by affecting enzymes involved in growth regulation.[11]
-
Anticancer Potential: Preliminary studies suggest that its cytotoxic effects on cancer cells could be mediated through several mechanisms, including DNA alkylation, inhibition of cell proliferation, and the induction of apoptosis (programmed cell death).[11] Further research is required to validate these mechanisms.
Caption: Putative anticancer mechanisms of N-Methyl-2,4-dinitroaniline.
Safety and Handling
N-Methyl-2,4-dinitroaniline is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] Due to the presence of nitro groups, it may also have explosive properties under certain conditions.[3]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and laboratory clothing, should be worn.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, flames, and incompatible materials such as oxidizing agents.[13][14]
-
First Aid:
-
Skin Contact: Immediately wash with soap and water and rinse thoroughly.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Inhalation: Move to fresh air; consult a doctor in case of complaints.[13]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[16]
-
This document is intended for informational purposes for a technical audience. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.
References
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- 6. N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Synthesis routes of N-Methyl-2,4-dinitroaniline [benchchem.com]
- 9. Benzenamine, N-methyl-2,4-dinitro- [webbook.nist.gov]
- 10. N-Methyl-2,4-dinitroaniline | CAS Number 2044-88-4 [klivon.com]
- 11. Buy N-Methyl-2,4-dinitroaniline | 2044-88-4 [smolecule.com]
- 12. veeprho.com [veeprho.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. 2,4-Dinitro-N-methylaniline | CAS#:2044-88-4 | Chemsrc [chemsrc.com]
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